molecular formula C8H16N4 B2811367 5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine CAS No. 1856046-68-8

5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine

Cat. No.: B2811367
CAS No.: 1856046-68-8
M. Wt: 168.244
InChI Key: RHSSQHYLVSUCLF-UHFFFAOYSA-N
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Description

5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a dimethylamino group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-3-amino-1H-pyrazole with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-ethyl-3-amino-1H-pyrazole, formaldehyde, dimethylamine.

    Reaction Conditions: The reaction is typically conducted in an aqueous or organic solvent at a temperature range of 0-50°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Various electrophiles can be used to substitute the dimethylamino group under controlled conditions.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dimethylamino group plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-3-amino-1H-pyrazole: A precursor in the synthesis of 5-[(dimethylamino)methyl]-1-ethyl-1H-pyrazol-3-amine.

    5-(dimethylamino)methyl-1H-pyrazole: A structurally similar compound with different substituents.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dimethylamino group and an ethyl group on the pyrazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

5-[(dimethylamino)methyl]-1-ethylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4/c1-4-12-7(6-11(2)3)5-8(9)10-12/h5H,4,6H2,1-3H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSSQHYLVSUCLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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